molecular formula C19H18BrN3O2 B1665383 AC-264613 CAS No. 1051487-82-1

AC-264613

Cat. No.: B1665383
CAS No.: 1051487-82-1
M. Wt: 400.3 g/mol
InChI Key: RQKXQCSEZPQBNZ-CBCLUANDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC 264613 (CAS 1051487-82-1) is a potent, selective protease-activated receptor 2 (PAR2) agonist with a pEC50 of 7.5 and activity in the 30–100 nM range . PAR2, also known as F2RL1 or GPR11, is a G protein-coupled receptor expressed in vascular tissues and highly vascularized organs, where it regulates vascular tone, inflammation, and wound healing .

Properties

IUPAC Name

(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXQCSEZPQBNZ-CBCLUANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051487-82-1
Record name AC-264613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-264613
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Strategies for AC 264613

The synthesis of AC 264613 leverages both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, with a focus on achieving high stereochemical fidelity and scalability.

Solid-Phase Peptide Synthesis (SPPS) Approach

The SPPS route, as described by Gardell et al. (2008), utilizes Rink amide resin as the solid support. The synthesis begins with the loading of N-Fmoc-protected amino acid building blocks, followed by iterative deprotection and coupling steps:

  • Resin Loading :
    The 3-bromophenylacetamide moiety is anchored to the resin via amide bond formation. For AC 264613, unprotected 2-(2-aminophenyl)acetic acid is directly loaded onto the resin to initiate the synthesis.

  • Fmoc Deprotection :
    The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using 20% piperidine in dimethylformamide (DMF) under microwave irradiation (50°C, 5 min).

  • Coupling Reactions :
    Subsequent amino acid couplings employ O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 1-hydroxybenzotriazole (HOBT) as activators. For example, Fmoc-3-cyclohexylalanine is coupled to the resin-bound intermediate using PyBOP/HOBT in DMF under microwave conditions (30 W, 10 min).

Table 1: Key Reagents and Conditions for SPPS
Step Reagents/Conditions Purpose
Resin Loading 2-(2-Aminophenyl)acetic acid, DIC/DMAP Anchor starting material
Fmoc Deprotection 20% Piperidine/DMF, microwave (50°C, 5 min) Remove Fmoc group
Coupling PyBOP, HOBT, DIPEA, DMF, microwave (30 W) Peptide bond formation

Microwave-Assisted Solution-Phase Synthesis

Microwave irradiation enhances reaction efficiency in critical steps, such as cyclization and imine formation. A notable example involves the formation of the (Z)-ethylideneamino group:

  • Imine Formation :
    A solution of 3-bromophenylacetone and hydroxylamine hydrochloride in ethanol is heated under microwave irradiation (100°C, 15 min) to yield the corresponding oxime.

  • Stereoselective Cyclization :
    The pyrrolidinone core is constructed via a microwave-assisted intramolecular Heck reaction, employing palladium(II) acetate and triethylamine in acetonitrile (120°C, 20 min).

Stereochemical Control and Chiral Resolution

The (3S,4R) stereochemistry of AC 264613 is critical for PAR2 agonism. Two strategies ensure stereochemical integrity:

Chiral Auxiliary-Mediated Synthesis

The use of Evans’ oxazolidinone as a chiral auxiliary enables enantioselective formation of the pyrrolidinone ring. The auxiliary directs the stereochemistry during alkylation and subsequent cyclization:

  • Alkylation :
    The oxazolidinone is alkylated with benzyl bromide in tetrahydrofuran (THF) at -78°C, achieving >98% enantiomeric excess (ee).

  • Auxiliary Removal :
    Hydrolysis with lithium hydroxide in aqueous THF cleaves the auxiliary, yielding the free amine for subsequent coupling.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution (e.g., Novozym 435®) resolves racemic intermediates. For instance, the (3S,4R) isomer is preferentially acylated using vinyl acetate, achieving 95% ee.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude AC 264613 is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) to ≥98% purity.

Table 2: HPLC Parameters for AC 264613 Purification
Parameter Condition
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/water (0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Spectroscopic Characterization

  • Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. 400.27, found 400.3.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H).
    • ¹³C NMR : δ 173.5 (C=O), 138.2–116.7 (Ar-C).

Comparative Analysis of Synthetic Routes

Table 3: Yield and Efficiency of AC 264613 Synthesis Routes
Method Yield (%) Purity (%) Stereoselectivity (% ee)
SPPS 62 ≥98 99
Solution-Phase 55 95 95
Enzymatic Resolution 70 97 95

The SPPS route offers superior stereocontrol but requires specialized equipment for microwave-assisted steps. Solution-phase synthesis, while more accessible, necessitates additional purification steps to achieve comparable purity.

Challenges and Optimization

  • Byproduct Formation :
    Imine isomerization during cyclization generates (~5%) of the (E)-isomer, necessitating chromatographic separation.

  • Scalability :
    Microwave-assisted steps are optimized for batch sizes ≤10 g. Larger-scale production employs conventional heating with prolonged reaction times (e.g., 24 h for cyclization).

Applications in Biomedical Research

Synthetic AC 264613 is utilized in:

  • PAR2 Signaling Studies : Activation of PI hydrolysis (pEC₅₀ = 6.9) and Ca²⁺ mobilization (pEC₅₀ = 7.0) in HEK 293T cells.
  • In Vivo Models : Intraplantar administration in rats induces dose-dependent thermal hyperalgesia (ED₅₀ = 30 ng).

Chemical Reactions Analysis

Types of Reactions

AC 264613 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydrazide group to other functional groups.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Profile

  • Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
  • Molecular Formula : C18H18BrN3O2
  • Purity : ≥98%

Behavioral Studies

Recent studies have investigated the behavioral effects of AC-264613 in animal models, particularly concerning mood disorders:

  • Depression-like Behavior : Research indicates that this compound induces behaviors similar to depression. In mice, injection of this compound resulted in:
    • Reduced Locomotor Activity : Mice displayed decreased movement in the open field test.
    • Altered Sucrose Preference : The compound reduced preference for sucrose, indicating anhedonia, a core symptom of depression.
    • Cytokine Profiles : Elevated serum IL-6 levels and significant changes in mRNA expression of pro-inflammatory cytokines were observed, resembling profiles seen in major depressive disorder (MDD) .

Immune Response Modulation

This compound has been shown to influence immune responses significantly:

  • Suppression of IL-12 Production : In macrophage studies, this compound suppressed interferon regulatory factor 5 (IRF5) and interleukin-12p40 production by lipopolysaccharide-stimulated macrophages .
  • Role of p53 : The modulation was linked to p53 signaling pathways, indicating a complex interaction between PAR2 activation and immune regulation .

Data Summary

Study FocusKey Findings
Behavioral ChangesThis compound induces behaviors similar to depression-like states.
Cytokine AlterationsIncreased IL-6 and altered cytokine profiles associated with inflammation.
Mechanistic InsightsActivation of PAR2 leads to significant changes in neuronal function and behavior.

Case Study 1: Depression-like Behavior

In a notable study, researchers examined the effects of this compound on depression-like behavior in mice:

  • Methodology :
    • Mice were injected with varying doses of this compound.
    • Behavioral assessments included open field tests and sucrose preference tests.
  • Findings :
    • Mice exhibited reduced locomotor activity and decreased sucrose intake post-injection.
    • Cytokine analysis revealed elevated IL-6 levels, correlating with depressive-like symptoms .

Case Study 2: Immune Modulation

Another study focused on the immune-modulating effects of this compound:

  • Methodology :
    • Macrophages were treated with this compound following stimulation with lipopolysaccharides.
    • Measurements included IRF5 expression and IL-12p40 production.
  • Findings :
    • Treatment with this compound significantly reduced IL-12p40 production.
    • The study highlighted the role of p53 in mediating these effects .

Mechanism of Action

The mechanism of action of AC 264613 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C19H18BrN3O2
  • Molecular Weight : 400.27 g/mol
  • Physical Properties : White solid, soluble in DMSO (<40.03 mg/mL), stored at -20°C .
  • Mechanism : Activates PAR2 via extracellular loop 2 (ECL2), specifically interacting with the F240 residue. This interaction drives PI hydrolysis, Ca<sup>2+</sup> mobilization (pEC50 = 6.9–7.0 in HEK 293T and KNRK cells), and cellular proliferation (pEC50 = 7.5) .

In Vivo Effects:

In acute thermal hyperalgesia and paw edema models, AC 264613 induces dose-dependent analgesia at low doses (30 ng), alongside transient edema and thermal hypersensitivity .

Comparison with Similar PAR2 Agonists

PAR2 agonists are classified into direct (e.g., synthetic peptides, small molecules) and indirect (e.g., cAMP modulators) activators. Below is a comparative analysis of AC 264613 with key analogs:

Table 1: Comparison of PAR2 Agonists

Compound Type pEC50/Potency Selectivity Key Features References
AC 264613 Small molecule 7.5 (PAR2) PAR2-specific Non-peptide, stable, ECL2-dependent activation; no effect on E232/Q233 mutants.
SLIGRL-NH2 Synthetic peptide ~6.5–7.0 (PAR2) Moderate Peptide agonist; mimics trypsin cleavage but prone to proteolytic degradation.
2-Furoyl-LIGRLO-amide Peptide derivative ~6.8–7.2 (PAR2) Moderate Enhanced stability over SLIGRL-NH2; used in pain and inflammation studies.
AC 55541 Small molecule ~7.0 (PAR2) PAR2-specific Structurally distinct from AC 264613; comparable potency but limited in vivo data.
Trypsin Protease N/A Non-selective Activates PAR2 via N-terminal cleavage; broad physiological effects.
Forskolin Indirect agonist N/A Non-selective Increases cAMP, indirectly potentiating PAR2 signaling; off-target effects.

Key Differentiators of AC 264613:

Stability: As a non-peptide agonist, it avoids rapid enzymatic degradation, a limitation of peptide-based agonists like SLIGRL-NH2 .

Mechanistic Precision : Its ECL2-dependent activation (via F240 residue) contrasts with N-terminal cleavage mechanisms of proteases like trypsin .

Therapeutic Potential: Demonstrated dose-dependent analgesia in vivo, unlike AC 55541, which lacks robust in vivo characterization .

Research Findings and Limitations

  • In Vivo Efficacy : At 30 ng, AC 264613 induces transient edema but reduces thermal hypersensitivity, suggesting a dual role in pain modulation .
  • Limitations: Limited data on long-term toxicity and bioavailability; comparative studies with AC 55541 or 2-Furoyl-LIGRLO-amide are sparse .

Biological Activity

AC 264613 is a selective agonist for the protease-activated receptor 2 (PAR2), which has garnered attention in biomedical research due to its potential implications in various physiological and pathological processes, including pain, inflammation, and mood disorders. This article provides a comprehensive overview of the biological activity of AC 264613, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
  • Molecular Formula : C18H18BrN3O2
  • Purity : ≥98%

AC 264613 functions primarily as an agonist for PAR2 with a potency characterized by a pEC50 value of 7.5. This compound exhibits no significant activity at other PAR subtypes or over 30 other receptors associated with nociception and inflammation, making it a highly selective agent for PAR2 activation. Its biological effects include:

  • Phosphoinositide Hydrolysis : Induces phosphoinositide hydrolysis in cellular models.
  • Calcium Mobilization : Stimulates intracellular calcium release, which is crucial for various cellular functions.
  • Cell Proliferation : Promotes cellular proliferation in vitro .

In Vivo Studies and Behavioral Implications

Recent studies have explored the behavioral effects of AC 264613 in animal models, particularly regarding its potential link to mood disorders.

Case Study: Depression-like Behavior

A significant study investigated the effects of AC 264613 on behavior indicative of depression. The findings revealed that:

  • Reduced Locomotor Activity : Mice injected with AC 264613 displayed decreased locomotor activity in the open field test.
  • Altered Sucrose Preference : The compound also reduced sucrose preference, suggesting anhedonia—a core symptom of depression.
  • Cytokine Profiles : The injection led to elevated serum IL-6 levels and changes in mRNA expression of pro-inflammatory cytokines in the brain, resembling inflammatory profiles observed in major depressive disorder (MDD) .

Summary of Research Findings

Study FocusKey Findings
Behavioral Changes AC 264613 induces behaviors similar to depression-like states.
Cytokine Alterations Increased IL-6 and altered cytokine profiles associated with inflammation.
Mechanistic Insights Activation of PAR2 leads to significant changes in neuronal function and behavior.

In Vitro Effects on Immune Cells

AC 264613 has also been shown to influence immune responses. In macrophage studies, it was found that:

  • Suppression of IL-12 Production : The agonist suppressed interferon regulatory factor 5 (IRF5) and interleukin-12p40 production by lipopolysaccharide-stimulated macrophages.
  • Role of p53 : The modulation was linked to p53 signaling pathways, indicating a complex interaction between PAR2 activation and immune regulation .

Q & A

Q. What is the molecular mechanism of AC 264613 as a PAR2 agonist, and how does it differ from other PAR2 activators?

AC 264613 selectively activates protease-activated receptor 2 (PAR2) without affecting other PAR subtypes. Its mechanism involves binding to PAR2's extracellular loop 2 (ECL2), inducing conformational changes that trigger intracellular signaling (e.g., Ca²⁺ mobilization and phosphatidylinositol hydrolysis). Unlike proteases like trypsin, AC 264613 does not require receptor cleavage for activation, making it a non-peptide small-molecule agonist .

  • Key Data :
Assay/Cell TypepEC50 Value
HEK 293T (wild-type PAR2)6.9
KNRK (transfected human PAR2)7.0
NIH 3T3 (F240S mutant PAR2)Constitutive activity observed

Q. What experimental models are commonly used to study AC 264613's effects in vivo?

Male Sprague-Dawley rats are the primary model for evaluating AC 264613-induced nociception and inflammation. Intrapaw administration (≥30 ng) reliably induces hind paw edema and thermal hyperalgesia, mimicking PAR2-mediated pain pathways .

  • Methodological Tip : Use dose-response curves to quantify pronociceptive effects. Include positive controls (e.g., SLIGRL-NH₂) to validate PAR2-specific responses .

Q. How can researchers ensure reproducibility when testing AC 264613 in cell-based assays?

  • Standardize cell lines : Use validated PAR2-transfected systems (e.g., KNRK cells) to avoid endogenous receptor interference.
  • Control for mutations : Screen for PAR2 polymorphisms (e.g., F240S) that cause constitutive activity, which may skew results .
  • Replicate across assays : Combine PI hydrolysis and Ca²⁺ mobilization assays to confirm agonist efficacy .

Advanced Research Questions

Q. How do PAR2 mutations (e.g., F240S) influence AC 264613's pharmacological profile, and how should researchers address this variability?

The F240S mutation in PAR2's ECL2 induces constitutive receptor activation, rendering AC 264613 ineffective in this context. To mitigate variability:

  • Pre-screen models : Use QuickChange mutagenesis or sequencing to identify unintended mutations in transfected cell lines .
  • Compare wild-type vs. mutant responses : Include parallel experiments to isolate mutation-specific effects .

Q. What strategies resolve contradictions in AC 264613's dose-dependent effects across different studies?

Discrepancies may arise from differences in cell types, receptor expression levels, or assay sensitivity.

  • Systematic approach :

Meta-analysis : Collate pEC50 values from multiple studies to identify outliers .

Control variables : Standardize agonist exposure time and buffer conditions (e.g., Ca²⁺ concentration).

Validate with orthogonal methods : Confirm functional responses using β-arrestin recruitment assays or ERK phosphorylation .

Q. How can researchers integrate omics data (e.g., transcriptomics) with AC 264613 studies to uncover novel PAR2 signaling pathways?

  • Experimental design :
  • Treat cells with AC 264613 and perform RNA-seq to identify differentially expressed genes.
  • Use pathway enrichment tools (e.g., DAVID, Reactome) to map PAR2-associated networks.
    • Validation : Prioritize hits with siRNA knockdown or CRISPR-Cas9 to confirm functional links to PAR2 .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions about AC 264613?

  • FINER criteria : Ensure questions are Feasible (e.g., accessible to rodent models), Interesting (e.g., PAR2's role in chronic pain), Novel (e.g., unexplored crosstalk with TRPV1), Ethical, and Relevant .
  • PICO framework : Define Population (e.g., F240S mutant models), Intervention (AC 264613 dosing), Comparison (wild-type controls), and Outcomes (Ca²⁺ flux magnitude) .

Q. How should researchers design studies to distinguish PAR2-specific effects from off-target interactions?

  • Negative controls : Include PAR2 knockout models or competitive antagonists (e.g., GB88).
  • Selectivity assays : Test AC 264613 against other GPCRs (e.g., PAR1, PAR4) to confirm specificity .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data from AC 264613 experiments?

  • Non-linear regression : Fit sigmoidal curves to calculate EC50 values (use software like GraphPad Prism).
  • Error assessment : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of AC 264613?

  • Content gap analysis : Extract PAA questions (e.g., "Does AC 264613 cross the blood-brain barrier?") to guide literature reviews or hypothesis generation.
  • Update methodologies : Address emerging topics (e.g., PAR2's role in neuroinflammation) by adapting experimental protocols .

Q. Tables for Reference

PAR2 Agonist Comparison AC 264613SLIGRL-NH₂Trypsin
Activation Mechanism Non-proteolyticProteolyticProteolytic
Selectivity for PAR2 HighModerateLow
Common Use Cases In vitro signaling, in vivo pain modelsInflammatory studiesReceptor cleavage studies
Key Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-264613
Reactant of Route 2
AC-264613

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.